[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride
Description
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine dihydrochloride is a chiral pyrrolidine derivative featuring a pyrimidine substituent and a methoxy group at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4S) and dihydrochloride salt form enhance solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. According to Enamine Ltd (2019), the compound has a molecular weight of 339.46 g/mol (CAS: 339.46) and is marketed as a high-purity building block for drug discovery . CymitQuimica lists it at €807.00 for 50 mg, reflecting its specialized applications in medicinal chemistry .
Properties
IUPAC Name |
[(2S,4S)-4-methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-4-8(5-11)14(6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPWMYALRMDAT-CDEWPDHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=NC=NC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C2=NC=NC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy group is added through methylation reactions using reagents such as methyl iodide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide for methylation, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (2S,4S) configuration in the target compound confers distinct spatial orientation compared to (2S,4R) analogs, influencing receptor binding and metabolic stability .
- Substituent Impact : The 4-methoxy group on pyrrolidine enhances metabolic stability compared to 4-fluoro derivatives, which may exhibit higher reactivity . Pyrimidine substitution (e.g., 4-pyrimidinyl vs. 2-pyrimidinyl in CP-93,393) alters aromatic interactions in biological targets .
Metabolic Stability and Pathways
- Target Compound: Limited metabolic data are available, but its methoxy group likely reduces oxidative degradation compared to hydroxylated analogs.
- CP-93,393 : Undergoes extensive metabolism via pyrimidine ring cleavage (8–15% of dose), aromatic hydroxylation, and succinimide hydrolysis . The pyrimidine-4-yl substitution in the target compound may resist cleavage due to steric hindrance.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CP-93,393 | (2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride |
|---|---|---|---|
| LogP | ~1.2 (estimated) | 1.8 | 0.9 |
| Aqueous Solubility | High (dihydrochloride salt) | Moderate (free base) | High (dihydrochloride salt) |
| CYP450 Inhibition | Low (predicted) | Moderate (3A4 substrate) | Low |
Notes:
Biological Activity
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine dihydrochloride, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : ((2S,4S)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl)methanamine dihydrochloride
- Molecular Formula : C10H16N4O·2ClH
- Molecular Weight : 255.19 g/mol
- Purity : ≥95%
The compound is believed to exert its biological effects through modulation of various signaling pathways. It may interact with specific receptors or enzymes involved in cellular processes such as proliferation and apoptosis. Preliminary studies suggest that it could influence neurotransmitter systems, potentially impacting mood and cognition.
Cytotoxicity and Safety Profile
The cytotoxic effects of related compounds have been evaluated using MTT assays to determine cell viability. For example, the LD50 (median lethal dose) values for related compounds indicate a low acute toxicity profile in animal models . Similar assessments for [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine dihydrochloride would be essential for understanding its safety in therapeutic applications.
Study 1: Antiviral Efficacy
A study investigating the efficacy of pyrimidine derivatives against HBV found that compounds with similar structures exhibited potent antiviral activity. The research utilized HepG2.2.15 cell lines to evaluate the IC50 values, which were significantly lower than traditional antiviral agents like lamivudine . This suggests that [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine dihydrochloride may share similar properties.
Study 2: Pharmacokinetics
Pharmacokinetic profiles are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. While specific data on [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine dihydrochloride are sparse, studies on related compounds indicate favorable ADME characteristics that warrant further investigation .
Table 1: Comparative Antiviral Activity
| Compound Name | IC50 (µM) | LD50 (mg/kg) | SI (Selectivity Index) |
|---|---|---|---|
| IMB-0523 (related compound) | 1.99 | 448 | 58 |
| Lamivudine | 7.37 | >440 | - |
| [(2S,4S)-4-Methoxy...dihydrochloride | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
